Zinc carbonate basic (CAS 5263-02-5), structurally represented as [ZnCO3]2·[Zn(OH)2]3, is a high-purity, water-insoluble zinc source containing approximately 57% to 58% elemental zinc . In industrial and laboratory procurement, it is primarily prioritized as a low-temperature precursor for synthesizing high-surface-area nanocrystalline zinc oxide (ZnO) and as a specialized, non-whitening vulcanization activator in rubber compounding. Unlike highly soluble alternatives such as zinc sulfate or zinc chloride, its insoluble and non-hygroscopic nature ensures excellent shelf stability, prevents caking, and avoids premature chemical reactivity when blended into complex solid formulations .
Substituting zinc carbonate with standard zinc oxide (ZnO) or zinc sulfate (ZnSO4) frequently leads to critical process failures in specialized manufacturing. In rubber compounding, replacing zinc carbonate with conventional ZnO causes immediate optical whitening, permanently destroying the transparency of clear or color-matched elastomers [1]. In nanomaterial synthesis, attempting to use zinc sulfate as a precursor instead of zinc carbonate requires significantly higher calcination temperatures and releases corrosive sulfur oxide (SOx) gases, while failing to achieve the highly porous, nanocrystalline structure characteristic of 'active' ZnO [2]. Furthermore, the high water solubility of zinc sulfate makes it unsuitable for slow-release or suspension-based matrices where zinc carbonate's insolubility is strictly required to prevent unwanted premature reactions.
In sulfur-vulcanized rubber formulations, the choice of activator dictates the optical properties of the final product. Standard French process zinc oxide introduces severe opacity, rendering rubber non-transparent at concentrations as low as 1.5 parts per hundred rubber (phr) [1]. In contrast, zinc carbonate basic functions as a highly effective transparent activator, allowing loadings of 3.0 to 5.0 phr without inducing haze, whitening, or interfering with added pigments [REFS-1, REFS-2].
| Evidence Dimension | Maximum loading for transparent rubber |
| Target Compound Data | Zinc carbonate basic (>3.0 to 5.0 phr with maintained transparency) |
| Comparator Or Baseline | Zinc oxide (Causes opacity at 1.5 phr) |
| Quantified Difference | >100% higher permissible loading without optical degradation |
| Conditions | Sulfur-vulcanized semi-transparent rubber compounding |
Essential for procuring activators for clear shoe soles, medical tubing, or color-critical rubber goods where standard ZnO cannot be used.
Zinc carbonate basic is a highly efficient precursor for synthesizing 'active' nanocrystalline zinc oxide due to its exceptionally low decomposition temperature. Thermogravimetric analysis demonstrates that zinc carbonate basic undergoes a single-step thermal decomposition to porous ZnO at approximately 240°C to 300°C, achieving complete conversion with a theoretical mass loss of ~26%[REFS-1, REFS-2]. In contrast, industrial pyrometallurgical ZnO processes require temperatures exceeding 900°C, and alternative precursors like zinc sulfate require higher calcination energy while yielding lower specific surface areas.
| Evidence Dimension | Thermal decomposition temperature to ZnO |
| Target Compound Data | Zinc carbonate basic (~240°C - 300°C) |
| Comparator Or Baseline | Pyrometallurgical ZnO processes (>900°C) and Zinc Sulfate (Higher temp, SOx release) |
| Quantified Difference | ~600°C+ reduction in processing temperature for ZnO formation |
| Conditions | Thermogravimetric analysis (TGA) at 5 °C/min heating rate |
Allows manufacturers and researchers to synthesize high-surface-area (25-35 nm) active ZnO nanoparticles with significantly lower energy inputs and no toxic gaseous byproducts.
For nutritional premixes and bulk suspension formulations, the physical stability and zinc density of the source material are critical procurement factors. Zinc carbonate basic provides a highly concentrated elemental zinc content of approximately 57.0% to 58.0%, compared to zinc sulfate monohydrate which provides only 36.4% zinc [REFS-1, REFS-2]. Furthermore, while zinc sulfate is highly water-soluble and hygroscopic—often leading to caking and premature degradation of sensitive organic components in premixes—zinc carbonate is essentially insoluble in water, ensuring long-term stability and controlled release in complex matrices.
| Evidence Dimension | Elemental zinc content and aqueous solubility |
| Target Compound Data | Zinc carbonate basic (~58.0% Zn, insoluble) |
| Comparator Or Baseline | Zinc sulfate monohydrate (~36.4% Zn, highly soluble) |
| Quantified Difference | ~60% higher elemental zinc density with superior moisture stability |
| Conditions | Standard ambient conditions for bulk powder formulation |
Reduces bulk material volume requirements and prevents chemical degradation in multi-component blends, improving shelf-life.
Directly leveraging its ability to activate sulfur vulcanization without causing whitening at loadings up to 5.0 phr, zinc carbonate is the procurement standard for semi-transparent rubber goods, clear shoe soles, and vividly dyed elastomers where conventional zinc oxide would cause unacceptable opacity [1].
Due to its clean, single-step thermal decomposition at 240°C–300°C, zinc carbonate is the ideal precursor for manufacturing nanoscale, highly porous active ZnO used in advanced catalysts, gas sensors, and specialized coatings [2].
Because it delivers ~58% elemental zinc in a water-insoluble, non-hygroscopic form, zinc carbonate is selected over zinc sulfate in complex agricultural and nutritional premixes to prevent the premature oxidation and degradation of sensitive vitamins during prolonged storage[3].
Utilizing the high-surface-area active ZnO generated from its low-temperature calcination, zinc carbonate serves as a critical starting material for preparing highly dispersed zinc-based catalysts used in the synthesis of methyl phenylcarbamate and other fine chemicals .
Irritant;Environmental Hazard